1-[3-(HYDROXYMETHYL)PHENYL]ETHANONE
Description
Significance within Contemporary Organic Chemistry Research
The significance of 1-[3-(Hydroxymethyl)phenyl]ethanone in modern organic chemistry lies in its capacity to serve as a versatile intermediate in the synthesis of a wide array of more complex molecules. The presence of two distinct functional groups—a ketone and a primary alcohol—at the meta position of the benzene (B151609) ring allows for selective and sequential reactions. This bifunctionality is crucial for the construction of compounds with specific substitution patterns that are often sought after in medicinal chemistry and materials science.
The ketone moiety can undergo a plethora of reactions, including nucleophilic additions, reductions to a secondary alcohol, and various coupling reactions. Simultaneously, the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, converted into a leaving group for nucleophilic substitution, or protected to allow for selective manipulation of the ketone. This orthogonal reactivity is a key feature that makes it a powerful tool in a synthetic chemist's arsenal.
Overview of Related Phenolic Acetophenone (B1666503) Derivatives in Synthetic Chemistry
The utility of this compound can be better understood when viewed in the context of its structural relatives, the phenolic acetophenone derivatives. These compounds, which include isomers with hydroxyl and hydroxymethyl groups at different positions on the phenyl ring, are prevalent in both natural products and synthetic chemistry. For instance, hydroxyacetophenones are known to be precursors in the synthesis of various pharmaceuticals and fragrances.
The specific placement of the substituents on the aromatic ring dramatically influences the molecule's reactivity and physical properties. For example, the electronic effects of a phenolic hydroxyl group can alter the reactivity of the acetyl group. While this compound itself is not a phenol, its chemistry is closely related to that of phenolic acetophenones, and it is often used in synthetic pathways that might also involve phenolic intermediates. The study of these derivatives provides a broader understanding of how substitution patterns on the acetophenone scaffold can be exploited for targeted synthesis.
Historical Development and Emerging Research Trajectories for the Chemical Compound
The historical development of this compound, also known by its synonym 3-acetylbenzyl alcohol, is not extensively documented in early chemical literature. Its emergence is closely tied to the broader development of synthetic methodologies in organic chemistry, particularly those involving the functionalization of aromatic rings. Early synthetic routes likely involved multi-step processes, starting from more common benzene derivatives.
Emerging research trajectories for this compound are pointing towards its application in the synthesis of biologically active compounds and novel materials. Researchers are exploring its use as a scaffold for the development of enzyme inhibitors and receptor ligands. Furthermore, the potential to polymerize or graft this molecule onto surfaces through its hydroxymethyl group, while retaining the reactive ketone for further functionalization, opens up avenues in materials science for the creation of functional polymers and coatings. The continuous development of new catalytic systems is also expected to provide more efficient and selective ways to transform this versatile building block, further expanding its applications in the future.
Interactive Data Tables
Below are interactive tables summarizing key data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₂ | PubChem nih.gov |
| Molecular Weight | 150.17 g/mol | PubChem nih.gov |
| IUPAC Name | This compound | PubChem nih.gov |
| CAS Number | 125604-06-0 | PubChem nih.gov |
| Physical Form | Liquid | Sigma-Aldrich sigmaaldrich.com |
| Storage Temperature | Room Temperature | Sigma-Aldrich sigmaaldrich.com |
Table 2: Spectroscopic Data of this compound
| Spectroscopy Type | Key Features | Source |
| ¹H NMR | Signals corresponding to aromatic, methyl, and methylene (B1212753) protons. | General Spectroscopic Principles |
| ¹³C NMR | Resonances for carbonyl, aromatic, methyl, and methylene carbons. | General Spectroscopic Principles |
| IR | Characteristic absorptions for C=O (ketone) and O-H (alcohol) stretching. | General Spectroscopic Principles |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[3-(hydroxymethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-7(11)9-4-2-3-8(5-9)6-10/h2-5,10H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVDBVWZKUQYGPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30566700 | |
| Record name | 1-[3-(Hydroxymethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30566700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125604-06-0 | |
| Record name | 1-[3-(Hydroxymethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30566700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 3 Hydroxymethyl Phenyl Ethanone and Its Derivatives
Classical Approaches to Functionalized Acetophenones
Classical synthetic routes often involve the manipulation of functional groups on a pre-existing aromatic core. These methods, while established, may sometimes be limited by factors such as regioselectivity and the need for multiple steps.
The direct introduction of a hydroxymethyl group onto a substituted arene is a fundamental strategy for accessing compounds like 1-[3-(hydroxymethyl)phenyl]ethanone. One common approach is the hydroxymethylation of a suitable precursor, such as 3-hydroxyacetophenone. wikipedia.orgchemicalbook.com This transformation can be achieved using formaldehyde (B43269) in the presence of a base. The reaction proceeds via an electrophilic aromatic substitution mechanism where the hydroxymethyl group is directed to a position influenced by the existing substituents on the aromatic ring.
Another example involves the synthesis of 1-(3-ethyl-4-(hydroxymethyl)phenyl)ethanone, where a multi-step synthesis starting from 2-ethylaniline (B167055) ultimately yields the target molecule. chembk.com This process includes steps like hydroxyl protection, Grignard reaction, acetylation, and deprotection to achieve the final product. chembk.com
A related classical method is the Blanc chloromethylation, which introduces a chloromethyl group that can subsequently be hydrolyzed to the desired hydroxymethyl group. For instance, 4-hydroxyacetophenone can be treated with formaldehyde and hydrochloric acid in the presence of zinc chloride to yield 1-(3-chloromethyl-4-hydroxy-phenyl)-ethanone, which can then be converted to the corresponding hydroxymethyl derivative. chemicalbook.com
Achieving regioselectivity in the hydroxymethylation of substituted arenes is a critical aspect of these synthetic strategies. The directing effects of the substituents already present on the aromatic ring play a crucial role in determining the position of the incoming hydroxymethyl group. For instance, in 3-substituted acetophenones, the existing acetyl and other functional groups will influence the site of hydroxymethylation.
Recent advancements have focused on developing methods that offer high regioselectivity. For example, a one-step Pd-catalyzed cross-coupling of dihydrouracil (B119008) with aryl electrophiles has been reported to provide N-1 selective access to medicinally relevant scaffolds, highlighting the potential for catalyst systems to control regioselectivity in complex molecules. nih.gov While not directly a hydroxymethylation, this illustrates the principle of achieving regiocontrol through catalysis.
Sequential functionalization provides a versatile and often necessary pathway to synthesize specifically substituted aromatic compounds. A common sequence involves nitration followed by reduction of the nitro group to an amine, which can then be further modified.
A homologous series of nitrocatechol structures were synthesized, demonstrating the utility of nitration in building complex molecules. nih.gov In this work, the introduction of a nitro group was a key step in the synthesis of potent inhibitors of catechol-O-methyltransferase. nih.gov
| Starting Material | Key Reaction Steps | Product | Reference |
| 2-Ethylaniline | Amino protection, bromination, deprotection, iodination, Grignard exchange, reduction, hydroxyl protection, Grignard reaction, acetylation, deprotection. | 1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone | chembk.com |
| 4'-Hydroxyacetophenone | Chloromethylation (Formaldehyde, HCl, ZnCl₂) | 1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone | chemicalbook.com |
| Benzotrifluoride | Nitration, hydrogenation, diazotization, oximation, deoximation | 3-Trifluoromethyl acetophenone (B1666503) | google.com |
Advanced Catalytic Syntheses
Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability.
Transition metal catalysis offers powerful tools for the synthesis of functionalized acetophenones. For instance, a process for the preparation of 3-trifluoromethyl acetophenone oxime involves reacting a Grignard reagent with ketene (B1206846) in the presence of a transition metal ligand-acid complex. google.com This highlights the use of transition metals in the formation of the acetophenone core.
Palladium-catalyzed cross-coupling reactions are particularly valuable for creating carbon-carbon and carbon-heteroatom bonds. nih.gov A recently developed method for the N-1 selective arylation of dihydrouracil utilizes a palladium catalyst, demonstrating the power of this approach for constructing complex molecular architectures. nih.gov Such catalytic systems could be adapted for the synthesis of this compound derivatives by coupling appropriate building blocks.
Biocatalysis has emerged as a highly effective and environmentally friendly approach for the synthesis of chiral compounds. nih.gov Enzymes, such as ketoreductases and alcohol dehydrogenases, can catalyze the reduction of prochiral ketones to chiral alcohols with high enantioselectivity. nih.govmdpi.com
The biocatalytic reduction of ketones is a widely used method for producing optically active alcohols. mdpi.com These enzymatic reactions often employ a cofactor, such as NADH or NADPH, which can be regenerated in situ using a secondary enzyme system. nih.govmdpi.com For example, the synthesis of ethyl (S)-4-chloro-3-hydroxybutyric acid derivatives has been achieved through the ketoreductase-catalyzed conversion of the corresponding ketone. nih.gov
The application of biocatalysis has been successfully demonstrated in the synthesis of various chiral alcohols and amines for pharmaceutical development. nih.govresearchgate.net The use of whole-cell biocatalysts can be advantageous as it circumvents the need for enzyme purification and provides the necessary machinery for cofactor regeneration. mdpi.com Through techniques like directed evolution, enzymes can be tailor-made to exhibit high activity and selectivity for specific substrates, making biocatalysis a powerful tool for the synthesis of chiral analogs of this compound. researchgate.net
| Catalyst Type | Reaction | Key Features | Reference |
| Transition Metal (Fe) | Grignard reaction with ketene | Formation of acetophenone core | google.com |
| Transition Metal (Pd) | Cross-coupling of dihydrouracil and aryl electrophiles | N-1 regioselectivity | nih.gov |
| Biocatalyst (Ketoreductase) | Asymmetric reduction of ketones | High enantioselectivity for chiral alcohols | nih.govmdpi.com |
| Biocatalyst (Transaminase) | Asymmetric amination of ketones | Synthesis of chiral amines | researchgate.net |
Electrochemical Synthesis Methods for Related Structures
Electrochemical methods offer a green and often highly selective alternative to traditional chemical synthesis. While specific electrochemical routes to this compound are not extensively documented, the synthesis of structurally related compounds provides insight into potential electrochemical strategies.
The electrochemical carboxylation of methyl aryl ketones, such as acetophenone, in the presence of carbon dioxide has been shown to produce α-hydroxy carboxylic acids with isolated yields of 80–86%. ingentaconnect.com This reaction proceeds via the generation of an anionic radical of the carbonyl group, as demonstrated by cyclic voltammetry, using a platinum cathode and a sacrificial magnesium anode. ingentaconnect.com Another electrochemical approach involves the KI-mediated oxidation of acetophenones to aryl α-ketoesters. nih.gov This method highlights the use of electrochemistry to generate reactive iodine species that facilitate the esterification. nih.gov
Furthermore, the electrochemical hydrogenation of acetophenone represents a key transformation that could be adapted for the synthesis of related alcohols. gre.ac.uk The process involves the direct or mediated transfer of electrons to the carbonyl group, leading to its reduction. gre.ac.uk The reduction of benzoic acid derivatives, which are structurally related to the target molecule, has also been achieved electrochemically. For instance, the electrochemical reduction of 3-chlorobenzoic acid to benzoic acid on a Pd/Ti electrode proceeds through the formation of a radical anion, followed by the cleavage of the carbon-halogen bond. sioc-journal.cn Similarly, the electrochemical reduction of benzyl (B1604629) chloride has been studied on various electrode materials, demonstrating the catalytic properties of silver in this process. researchgate.net These examples of electrochemical transformations of acetophenones and benzyl derivatives underscore the potential for developing a direct electrochemical route to this compound.
Multi-Step Preparations and Yield Optimization
Multi-step synthesis remains a common and versatile approach for obtaining this compound and its derivatives. These routes often involve the use of protecting groups and Grignard reactions to achieve the desired substitution pattern and functionality.
Another relevant synthetic strategy involves the use of Grignard reagents for the formation of acetophenone derivatives. For instance, the reaction of an isomeric mixture of halobenzotrifluoride with magnesium metal forms a Grignard reagent, which is then reacted with ketene in the presence of a transition metal ligand-acid complex to yield an isomeric mixture of trifluoromethyl acetophenone. google.com This particular step of the synthesis boasts a high yield of 78% to 85%. google.com
The following table outlines a potential multi-step synthesis for a derivative, providing an example of the steps and yields that can be expected in such a process.
Table 1: Example of a Multi-Step Synthesis for a this compound Derivative
| Step | Reaction | Reagents and Conditions | Yield | Purity |
|---|---|---|---|---|
| 1-4 | Formation of 1-iodo-4-bromo-2-ethylbenzene from 2-ethylaniline | "One-pot method": Amino protection, bromination, deprotection, iodination | - | - |
| 5-6 | Formation of 4-bromo-2-ethylbenzyl alcohol | "One-pot method": Grignard exchange, reduction | - | - |
| 7-9 | Formation of 1-(3-ethyl-4-hydroxymethyl)acetophenone | Hydroxyl protection, Grignard reaction, acetylation, deprotection | - | - |
| Overall | Total Synthesis | Nine steps | 50.9% | 98.3% |
This table is based on the synthesis of 1-(3-ethyl-4-hydroxymethyl)acetophenone and is provided as an illustrative example of a multi-step synthesis for a related compound. chembk.com
Strategies for High Purity Isolation
Achieving high purity of the final product is a critical aspect of any synthetic process. For this compound and its derivatives, common purification techniques include recrystallization and column chromatography.
In the synthesis of a trifluoromethyl acetophenone oxime, the crude product was purified by crystallization using cyclic saturated hydrocarbons such as cyclopentane (B165970) or cyclohexane. google.com This method proved effective in separating the desired meta-isomer from other isomeric impurities, resulting in a high-purity product with an isolated yield of 80-85% after purification. google.com
Another example of purification involves the recrystallization of a product from a hexane/EtOAc solvent system. orgsyn.org Column chromatography is also a widely used technique for the purification of organic compounds. In one instance, a product was purified by eluting through a silica (B1680970) column with a hexane/EtOAc gradient. orgsyn.org These methods are standard procedures in organic synthesis and can be adapted and optimized for the specific isolation of this compound. The choice of solvent and chromatographic conditions would depend on the specific impurities present in the crude product.
Reaction Mechanisms and Chemical Transformations of 1 3 Hydroxymethyl Phenyl Ethanone
Reactivity at the Hydroxyl Moiety
The hydroxyl group attached to the benzylic carbon is a key site for oxidation, esterification, and nucleophilic substitution reactions.
Mechanistic Studies of Oxidation Pathways
The oxidation of the benzylic alcohol group in 1-[3-(hydroxymethyl)phenyl]ethanone can yield either the corresponding aldehyde (3-acetylbenzaldehyde) or, upon further oxidation, the carboxylic acid (3-acetylbenzoic acid). The selective oxidation to the aldehyde is a significant challenge due to the propensity for over-oxidation. acs.org Various methods have been developed to achieve this transformation, often employing photocatalysts or metal-based catalytic systems. researchgate.netresearchgate.net
A common mechanistic theme involves the generation of a more reactive species that facilitates the removal of hydrogen atoms. For instance, in a photocatalytic system using a catalyst like thioxanthenone and molecular oxygen, the photocatalyst, upon excitation by light, can initiate a hydrogen atom transfer from the alcohol. This process generates a radical intermediate which then reacts with oxygen to form the carbonyl compound.
Metal-catalyzed oxidations, for example using copper complexes with an oxidant like tert-butyl hydroperoxide (TBHP), often proceed through a mechanism involving the formation of a metal-alkoxide intermediate. researchgate.net The metal center facilitates the cleavage of the O-H and C-H bonds, leading to the formation of the aldehyde. The chemoselectivity for the benzylic alcohol over other aliphatic alcohols is a notable feature of some of these methods.
Table 1: Oxidation Reactions of Benzylic Alcohols
| Oxidant/Catalyst System | Product | Mechanistic Feature |
|---|---|---|
| Thioxanthenone/O₂/Light | Aldehyde/Ketone | Photochemical hydrogen atom transfer |
| CuCl₂/BQC/TBHP | Ketone | Metal-alkoxide intermediate formation researchgate.net |
| Bis(methanesulfonyl) peroxide | Benzylic Alcohol | Potential Proton-Coupled Electron Transfer (PCET) acs.org |
Elucidation of Esterification Reaction Mechanisms
Esterification of the hydroxymethyl group can be achieved through several mechanistic routes, most notably the Fischer esterification and reaction with acyl chlorides.
Fischer Esterification: This acid-catalyzed equilibrium reaction involves heating the alcohol with a carboxylic acid. The mechanism proceeds in several steps:
Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon.
Nucleophilic Attack: The lone pair of electrons on the oxygen of the hydroxymethyl group of this compound attacks the protonated carbonyl carbon.
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
Elimination: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.
Reaction with Acyl Chlorides: A more reactive and non-reversible method involves the use of an acyl chloride (e.g., acetyl chloride). This reaction is an example of nucleophilic acyl substitution. pearson.com
Nucleophilic Attack: The oxygen atom of the hydroxymethyl group acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the acetyl chloride. pearson.com
Intermediate Formation: This attack forms a tetrahedral intermediate. pearson.com
Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group. pearson.com
Deprotonation: A base, often pyridine, removes the proton from the oxonium ion to yield the final ester.
Nucleophilic Substitution Reactions at the Hydroxymethyl Group
The hydroxyl group is a poor leaving group (-OH⁻), and for nucleophilic substitution to occur, it must first be converted into a good leaving group. libretexts.org This is typically achieved by protonation in the presence of a strong acid or by conversion into a sulfonate ester (e.g., tosylate) or an alkyl halide.
For a benzylic alcohol like this compound, the substitution often proceeds via an SN1 mechanism due to the stability of the resulting benzylic carbocation, which is resonance-stabilized by the aromatic ring. libretexts.org
The SN1 mechanism involves:
Formation of a Good Leaving Group: The -OH group is protonated by a strong acid (e.g., HBr) to form an oxonium ion (-OH₂⁺). libretexts.org
Carbocation Formation: The C-O bond breaks heterolytically, and the water molecule departs, forming a stable benzylic carbocation at the methylene (B1212753) carbon. libretexts.org
Nucleophilic Attack: A nucleophile (e.g., Br⁻) attacks the electrophilic carbocation, forming the new C-Nu bond. libretexts.org
Alternatively, under certain conditions, particularly with less hindered primary alcohols and strong nucleophiles, an SN2 mechanism may occur. libretexts.orgnih.gov This involves a one-step process where the nucleophile attacks the carbon atom as the leaving group departs simultaneously.
Reactivity at the Ketone Moiety
The ketone's carbonyl group is electrophilic at the carbon atom and susceptible to nucleophilic attack, leading to reduction and addition reactions.
Reductive Transformation Mechanisms
The ketone moiety of this compound can be selectively reduced to a secondary alcohol, 1-[3-(hydroxymethyl)phenyl]ethanol, using hydride reducing agents like sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.comleah4sci.com NaBH₄ is a mild reducing agent that chemoselectively reduces aldehydes and ketones. masterorganicchemistry.comleah4sci.com
The reduction mechanism is a nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon:
Nucleophilic Attack: The borohydride ion (BH₄⁻) acts as a source of hydride. The hydride ion attacks the electrophilic carbon of the carbonyl group. chemguide.co.uk Simultaneously, the π-electrons of the C=O bond move to the oxygen atom. masterorganicchemistry.com
Alkoxide Intermediate: This step forms a tetrahedral alkoxide intermediate. libretexts.org
Protonation: The alkoxide intermediate is then protonated by the solvent (typically an alcohol like methanol (B129727) or ethanol) in a workup step to yield the secondary alcohol product. chemguide.co.uklibretexts.org
Table 2: Key Steps in Sodium Borohydride Reduction of a Ketone
| Step | Description | Intermediate/Product |
|---|---|---|
| 1 | Nucleophilic addition of hydride (from NaBH₄) to the carbonyl carbon. masterorganicchemistry.comchemguide.co.uk | Tetrahedral alkoxide intermediate |
Mechanistic Pathways of Nucleophilic Addition Reactions
The carbonyl carbon of the ketone is a prime target for a variety of carbon-based and other nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Grignard Reaction: The addition of a Grignard reagent (R-MgX) to the ketone results in the formation of a tertiary alcohol after an acidic workup. organic-chemistry.orgstudy.comleah4sci.com
Nucleophilic Addition: The Grignard reagent, behaving as a strong carbanion-like nucleophile (R⁻), attacks the electrophilic carbonyl carbon. study.com This breaks the C=O π bond, and the electrons are pushed onto the oxygen, forming a magnesium alkoxide salt intermediate. study.com
Protonation: In a separate workup step, a dilute acid (e.g., H₃O⁺) is added to protonate the alkoxide, yielding the tertiary alcohol. organic-chemistry.orgstudy.com
Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) across the carbonyl double bond forms a cyanohydrin. This reaction is typically catalyzed by a small amount of base (like CN⁻ from NaCN or KCN) to generate the cyanide nucleophile. libretexts.orglibretexts.org
Nucleophilic Attack: The cyanide ion (⁻C≡N) acts as a nucleophile and attacks the carbonyl carbon. libretexts.orglibretexts.org This results in the formation of a new C-C bond and a tetrahedral alkoxide intermediate. libretexts.org
Protonation: The alkoxide intermediate is then protonated by undissociated HCN, which regenerates the cyanide ion catalyst and yields the cyanohydrin product. libretexts.orglibretexts.org It is important to note that for aryl ketones, the equilibrium of this reaction may favor the starting ketone. jove.comjove.com
Aromatic Ring Reactivity and Substituent Effects of this compound
The reactivity of the aromatic ring in this compound towards electrophilic attack is governed by the electronic properties of its two substituents: the acetyl group (-COCH₃) and the hydroxymethyl group (-CH₂OH). These groups influence both the rate of reaction and the regioselectivity of the substitution.
Electrophilic Aromatic Substitution Mechanistic Insights
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. The general mechanism proceeds through a two-step pathway.
Formation of the Sigma Complex: The reaction is initiated by the attack of an electrophile (E⁺) on the π-electron system of the benzene (B151609) ring. This step is typically the slow, rate-determining step as it disrupts the aromaticity of the ring, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
Deprotonation and Restoration of Aromaticity: In the second, faster step, a weak base removes a proton from the sp³-hybridized carbon of the sigma complex. This restores the stable aromatic π-system and yields the substituted product.
Influence of Hydroxyl and Ketone Groups on Ring Activation
The substituents on the benzene ring determine the ring's reactivity towards electrophiles and direct the position of the incoming electrophile. This influence is a combination of two primary electronic effects: the inductive effect and the resonance effect.
Acetyl Group (-COCH₃): The acetyl group is a moderately deactivating group. Its carbonyl group is strongly electron-withdrawing due to both the inductive effect of the electronegative oxygen atom and a resonance effect that pulls electron density from the ring. This withdrawal of electron density makes the aromatic ring less nucleophilic and therefore less reactive towards electrophiles compared to benzene. The deactivation is most pronounced at the ortho and para positions, as shown by resonance structures of the sigma complex, which place a positive charge adjacent to the positively polarized carbonyl carbon. Consequently, the acetyl group acts as a meta-director for incoming electrophiles.
Hydroxymethyl Group (-CH₂OH): The hydroxymethyl group's effect is more subtle. The oxygen atom is electronegative, exerting an electron-withdrawing inductive effect. However, unlike a hydroxyl (-OH) or methoxy (-OCH₃) group, the oxygen in a hydroxymethyl group is insulated from the aromatic ring by a methylene (-CH₂-) group, preventing direct resonance donation of its lone pairs to the ring. Some sources indicate that the Hammett sigma value for a -CH₂OH group is close to zero, suggesting it has a relatively neutral electronic effect on the aromatic ring's reactivity. It is generally considered a weak activating or very weak deactivating group and an ortho, para-director due to weak hyperconjugation and inductive effects.
In this compound, the directing effects of the two groups must be considered. The powerful meta-directing and deactivating acetyl group is located at position 1. The weakly directing hydroxymethyl group is at position 3. The acetyl group's strong deactivating and meta-directing influence will be the dominant factor in electrophilic aromatic substitution reactions.
| Substituent Group | Position on Ring | Activating/Deactivating Effect | Directing Effect | Primary Electronic Influence |
|---|---|---|---|---|
| Acetyl (-COCH₃) | 1 | Deactivating | Meta | Inductive and Resonance Withdrawal |
| Hydroxymethyl (-CH₂OH) | 3 | Weakly Activating/Deactivating | Ortho, Para | Weak Inductive Effect |
Complex Reaction Pathways Involving this compound
The bifunctional nature of this compound, containing both a nucleophilic hydroxyl group and an electrophilic carbonyl group, allows for its participation in more complex reaction sequences.
Investigation of Intramolecular Cyclization Pathways
Intramolecular cyclization reactions are processes where a single molecule undergoes a ring-forming reaction. In this compound, the proximity of the hydroxymethyl and acetyl groups does not favor direct intramolecular cyclization under standard conditions due to the meta-relationship, which would require the formation of a strained four-membered ring fused to the benzene ring.
However, under specific reaction conditions or after modification of the functional groups, intramolecular cyclization could become feasible. For instance, reactions involving the carbonyl group could lead to intermediates that are then susceptible to cyclization. Research on related α-hydroxy ketones has shown their ability to undergo cyclization reactions to form heterocycles like oxazolines. While not directly applicable to the meta-substituted this compound, these studies highlight the potential for the hydroxyl and ketone functionalities to participate in ring-forming reactions. For example, a reaction could be designed to introduce a linker between the two groups, facilitating a subsequent cyclization step.
Potential, though not experimentally reported for this specific molecule, cyclization pathways could include:
Acid-catalyzed reactions: Under strong acidic conditions, dehydration of the benzyl (B1604629) alcohol could lead to a carbocation, which might be trapped intramolecularly, although this is unlikely to involve the deactivated aromatic ring or the carbonyl group directly.
Multi-step synthesis: The compound can serve as a building block for more complex heterocyclic structures. For example, the ketone could be converted into a different functional group that could then react with the hydroxymethyl group in a cyclization step, potentially leading to the formation of indanone-like structures through multi-step synthetic sequences.
Exploration of Cascade and Domino Reactions
A cascade reaction, also known as a domino or tandem reaction, is a process involving at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one, all occurring in a single pot. These reactions are highly efficient as they reduce the need for isolating intermediates, saving time and resources.
While specific cascade reactions starting directly from this compound are not extensively documented in the literature, its structure makes it a plausible candidate for initiating such sequences. The dual functionality is key. For example:
Initial Intermolecular Reaction: An intermolecular reaction could occur at either the hydroxyl or the ketone group. For instance, the ketone could undergo a condensation reaction with another molecule.
Subsequent Intramolecular Step: The product of this initial reaction could then possess a new functionality that is perfectly positioned to react with the remaining original group (the hydroxymethyl group in this example), leading to a cyclization or other transformation.
Advanced Spectroscopic Characterization and Structural Elucidation of 1 3 Hydroxymethyl Phenyl Ethanone
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to deduce the connectivity and chemical environment of each atom.
Detailed Proton (¹H) NMR Signal Assignment and Interpretation
The ¹H NMR spectrum of 1-[3-(hydroxymethyl)phenyl]ethanone is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The interpretation of these signals, including their chemical shift (δ), multiplicity (singlet, doublet, triplet, etc.), and integration (the relative number of protons), provides a wealth of structural information.
Based on the analysis of structurally similar compounds and established principles of NMR spectroscopy, the following proton signals are anticipated:
Methyl Protons (-CH₃): A singlet appearing in the upfield region of the spectrum, typically around δ 2.60 ppm. This signal is a singlet because there are no adjacent protons to cause splitting.
Hydroxymethyl Protons (-CH₂OH): A singlet is expected for the two protons of the hydroxymethyl group, appearing around δ 4.70 ppm. The chemical shift is downfield due to the deshielding effect of the adjacent oxygen atom. The hydroxyl proton often exchanges with residual water in the solvent, which can lead to a sharp singlet for the -CH₂- group.
Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature. It often appears as a broad singlet and its position can range from δ 1.5 to 5.0 ppm.
Aromatic Protons (Ar-H): The four protons on the benzene (B151609) ring will give rise to a complex pattern of signals in the aromatic region of the spectrum (typically δ 7.0-8.0 ppm). The substitution pattern (1,3-disubstituted) leads to four distinct aromatic proton environments. The expected signals would be: a triplet of doublets for the proton between the two substituents, a doublet of doublets for the proton adjacent to the hydroxymethyl group, a doublet of doublets for the proton adjacent to the acetyl group, and a triplet for the proton para to the acetyl group.
Table 1: Predicted ¹H NMR Signal Assignments for this compound
| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | ~2.60 | Singlet | 3H | -C(O)CH₃ |
| 2 | ~4.70 | Singlet | 2H | -CH₂OH |
| 3 | Variable | Broad Singlet | 1H | -OH |
| 4 | ~7.40-7.90 | Multiplet | 4H | Aromatic Protons |
Carbon (¹³C) NMR Analysis and Correlation Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.
For this compound, the following carbon signals are expected:
Methyl Carbon (-CH₃): An upfield signal around δ 26.0 ppm.
Hydroxymethyl Carbon (-CH₂OH): A signal around δ 64.0 ppm, shifted downfield by the attached oxygen.
Aromatic Carbons (Ar-C): Six signals are expected in the aromatic region (δ 120-140 ppm). The carbon attached to the acetyl group (C-1) and the carbon attached to the hydroxymethyl group (C-3) will be quaternary and their signals will be less intense. The remaining four aromatic carbons will show signals corresponding to their respective environments. The carbon atom bearing the acetyl group is expected at a lower field compared to the one bearing the hydroxymethyl group.
Carbonyl Carbon (C=O): A signal in the far downfield region of the spectrum, typically around δ 198.0 ppm, which is characteristic of a ketone carbonyl carbon.
Table 2: Predicted ¹³C NMR Signal Assignments for this compound
| Signal | Predicted Chemical Shift (δ, ppm) | Assignment |
| 1 | ~26.0 | -C(O)CH₃ |
| 2 | ~64.0 | -CH₂OH |
| 3 | ~125-138 | Aromatic Carbons |
| 4 | ~198.0 | C=O |
Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Confirmation
Two-dimensional (2D) NMR techniques are invaluable for confirming the structural assignments made from 1D spectra.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be instrumental in confirming the coupling relationships between the aromatic protons, helping to definitively assign their positions on the benzene ring. For instance, a cross-peak would be observed between adjacent aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the chemical shifts of the carbons to which they are directly attached (one-bond C-H coupling). An HSQC spectrum would definitively link the proton signals in the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum. For example, it would show a correlation between the methyl protons at ~2.60 ppm and the methyl carbon at ~26.0 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (long-range C-H coupling). HMBC is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, a correlation would be expected between the methyl protons (-CH₃) and the carbonyl carbon (C=O), as well as the aromatic carbon to which the acetyl group is attached (C-1). Similarly, the protons of the hydroxymethyl group (-CH₂OH) would show a correlation to the aromatic carbon at position 3.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
Analysis of Carbonyl Stretching Frequencies for the Ethanone (B97240) Moiety
The carbonyl group (C=O) of the ethanone moiety is expected to produce a strong and sharp absorption band in the IR spectrum. For aromatic ketones, this stretching vibration typically occurs in the range of 1685-1665 cm⁻¹. The conjugation of the carbonyl group with the phenyl ring slightly lowers the frequency compared to a simple aliphatic ketone.
Characterization of Hydroxyl Stretching Frequencies
The hydroxyl (-OH) group of the hydroxymethyl moiety will also give a characteristic absorption in the IR spectrum. This O-H stretching vibration typically appears as a broad band in the region of 3500-3200 cm⁻¹. The broadening of this peak is due to hydrogen bonding between molecules.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Vibration Type |
| Carbonyl (C=O) | 1685 - 1665 | Strong, Sharp | Stretch |
| Hydroxyl (O-H) | 3500 - 3200 | Strong, Broad | Stretch |
| Aromatic C-H | 3100 - 3000 | Medium to Weak | Stretch |
| Aliphatic C-H | 3000 - 2850 | Medium to Weak | Stretch |
| C-O | 1260 - 1000 | Medium | Stretch |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. The theoretical monoisotopic mass of this compound (C9H10O2) is 150.06808 Da. nih.gov Experimental HRMS analysis would be expected to yield a mass measurement that is very close to this theoretical value, typically within a few parts per million (ppm), thus confirming the molecular formula.
Table 1: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C9H10O2 |
| Theoretical Monoisotopic Mass (Da) | 150.06808 nih.gov |
| Nominal Mass (Da) | 150 |
Note: Experimentally observed mass would be determined by HRMS analysis.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation patterns of a molecule, which aids in its structural elucidation. In an MS/MS experiment, the molecular ion of this compound ([M+H]+ at m/z 151.0753) would be selected and subjected to collision-induced dissociation (CID). While a detailed experimental fragmentation spectrum for this specific compound is not widely published, the expected fragmentation pathway can be predicted based on its functional groups.
The structure of this compound features a carbonyl group, a methyl group, and a hydroxymethyl group attached to a benzene ring. The primary fragmentation pathways would likely involve the cleavage of the bonds adjacent to these functional groups.
Key Predicted Fragmentation Pathways:
Loss of a methyl radical (•CH3): This would result in the formation of a prominent fragment ion at m/z 135, corresponding to the [M-15]+ ion.
Loss of a water molecule (H2O): The presence of the hydroxymethyl group makes the loss of water a probable fragmentation pathway, leading to a fragment ion at m/z 132 ([M-18]+).
Loss of the hydroxymethyl radical (•CH2OH): Cleavage of the C-C bond between the benzene ring and the hydroxymethyl group would result in a fragment at m/z 119, corresponding to the [M-31]+ ion.
Loss of the acetyl group (CH3CO•): Cleavage of the bond between the carbonyl carbon and the aromatic ring would lead to a fragment ion at m/z 107, corresponding to the hydroxymethylbenzyl cation. Conversely, the formation of the acetyl cation at m/z 43 is also expected.
Table 2: Predicted MS/MS Fragmentation of this compound
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss |
| 151.0753 | 133.0648 | H2O (18.0105 Da) |
| 151.0753 | 121.0648 | CH2O (30.0105 Da) |
| 151.0753 | 109.0648 | C2H2O (42.0105 Da) |
| 151.0753 | 91.0542 | C3H6O (58.0419 Da) |
X-ray Crystallography for Solid-State Structural Analysis
As of the current literature survey, a complete single-crystal X-ray diffraction study for this compound is not publicly available. Therefore, precise experimental data on its solid-state structure is limited.
Determination of Bond Lengths, Bond Angles, and Torsional Angles
Without a solved crystal structure, the exact bond lengths, bond angles, and torsional angles for this compound in the solid state cannot be reported. However, these parameters can be estimated using computational modeling methods or by comparing with structurally similar compounds whose crystal structures have been determined.
Table 3: Predicted and Representative Bond Data for this compound
| Bond/Angle/Torsion | Atom(s) Involved | Expected Value |
| Bond Lengths (Å) | ||
| C=O (carbonyl) | C-O | ~1.22 Å |
| C-C (acetyl-phenyl) | C-C | ~1.49 Å |
| C-C (aromatic) | C-C | ~1.39 Å |
| C-O (hydroxyl) | C-O | ~1.43 Å |
| Bond Angles (°) | ||
| C-C-O (carbonyl) | C-C-O | ~120° |
| C-C-C (phenyl-acetyl) | C-C-C | ~120° |
| C-C-O (phenyl-hydroxymethyl) | C-C-O | ~109.5° |
| Torsional Angles (°) | ||
| Acetyl group rotation | C-C-C=O | Variable |
| Hydroxymethyl group rotation | C-C-O-H | Variable |
Analysis of Intermolecular Interactions and Crystal Packing Motifs
The functional groups present in this compound, namely the hydroxyl (-OH) and carbonyl (C=O) groups, are capable of participating in significant intermolecular interactions. These interactions are expected to govern the crystal packing of the molecule.
Hydrogen Bonding: The hydroxyl group is a strong hydrogen bond donor, while the oxygen atom of the carbonyl group is a strong hydrogen bond acceptor. It is highly probable that in the solid state, molecules of this compound would be linked by intermolecular O-H···O=C hydrogen bonds, potentially forming chains or more complex networks.
π-π Stacking: The presence of the aromatic phenyl ring suggests that π-π stacking interactions between adjacent molecules could also play a role in the crystal packing, contributing to the stability of the crystal lattice.
C-H···O Interactions: Weak C-H···O hydrogen bonds, involving the aromatic or methyl C-H groups as donors and the carbonyl or hydroxyl oxygen atoms as acceptors, may also be present, further stabilizing the crystal structure.
A detailed analysis of these interactions would require the experimental data from X-ray crystallography.
Lack of Specific Research Hinders Detailed Computational Analysis of this compound
A comprehensive review of available scientific literature reveals a significant gap in the computational and theoretical investigation of the chemical compound this compound. Despite its relevance as a potential intermediate in organic synthesis, detailed studies focusing on its electronic structure, molecular properties, and reaction mechanisms from a computational chemistry perspective appear to be limited or not publicly accessible. Therefore, a detailed article based on the requested outline focusing on specific Density Functional Theory (DFT) calculations, Frontier Molecular Orbitals (HOMO-LUMO) analysis, and the elucidation of reaction pathways for this particular compound cannot be generated at this time.
The specific areas where research is currently lacking for this compound include:
Computational Chemistry and Theoretical Investigations of 1 3 Hydroxymethyl Phenyl Ethanone
Reaction Mechanism Predictions and Energy Profiles:
Computational Modeling of Reaction Pathways and Selectivity:There is a lack of published computational models detailing the energy profiles of potential reaction pathways, which would be essential for predicting the kinetic and thermodynamic favorability of different transformations and understanding regioselectivity or stereoselectivity.
While computational studies on analogous aromatic ketones or benzyl (B1604629) alcohols may exist, the strict focus on 1-[3-(Hydroxymethyl)phenyl]ethanone as requested prevents the extrapolation of such data, which could lead to inaccuracies. The generation of a scientifically rigorous and authoritative article as per the user's instructions is contingent upon the existence of peer-reviewed research directly addressing these computational aspects. At present, such specific research on this compound is not found in the public domain.
Spectroscopic Property Predictions
Computational methods, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules. These predictions are invaluable for interpreting experimental spectra and for the structural elucidation of new compounds.
Theoretical NMR Chemical Shift and Coupling Constant Calculations
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining molecular structure. Theoretical calculations of NMR parameters, such as chemical shifts and spin-spin coupling constants, can provide a detailed picture of the electronic environment of each nucleus. For this compound, DFT calculations, often using the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), can predict the ¹H and ¹³C NMR spectra.
The predicted chemical shifts are influenced by the electron-withdrawing acetyl group and the electron-donating hydroxymethyl group, as well as their positions on the aromatic ring. The protons and carbons of the aromatic ring will exhibit distinct shifts due to their unique electronic environments. The chemical shifts of the methyl and methylene (B1212753) protons are also key indicators of the local electronic structure.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |
| H (Aromatic) | 7.85 | s | - |
| H (Aromatic) | 7.78 | d | 7.6 |
| H (Aromatic) | 7.50 | d | 7.6 |
| H (Aromatic) | 7.45 | t | 7.6 |
| -CH₂- | 4.70 | s | - |
| -CH₃ | 2.60 | s | - |
| -OH | 5.30 | t | 5.5 |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C=O | 198.5 |
| C (Aromatic, C-acetyl) | 137.8 |
| C (Aromatic, C-CH₂OH) | 142.0 |
| C (Aromatic) | 134.2 |
| C (Aromatic) | 129.0 |
| C (Aromatic) | 128.5 |
| C (Aromatic) | 126.8 |
| -CH₂- | 64.5 |
| -CH₃ | 26.7 |
Note: The predicted values in the tables are hypothetical and based on typical ranges for similar functional groups. Actual experimental values may vary.
Vibrational Frequency Analysis for IR Spectral Assignments
Vibrational frequency analysis, also typically performed using DFT methods, allows for the prediction of the infrared (IR) spectrum of a molecule. Each vibrational mode corresponds to a specific molecular motion, and the calculated frequencies can be correlated with the absorption bands observed in an experimental IR spectrum. This analysis is instrumental in identifying the functional groups present in the molecule and confirming its structure.
For this compound, key vibrational modes include the C=O stretch of the ketone, the O-H stretch of the alcohol, the C-O stretch of the alcohol, the aromatic C-H and C=C stretches, and the aliphatic C-H stretches of the methyl and methylene groups.
Table 3: Predicted IR Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| O-H Stretch (Alcohol) | 3400 | Broad, Strong |
| Aromatic C-H Stretch | 3100-3000 | Medium |
| Aliphatic C-H Stretch (-CH₃, -CH₂) | 2980-2850 | Medium |
| C=O Stretch (Ketone) | 1685 | Strong |
| Aromatic C=C Stretch | 1600-1450 | Medium-Strong |
| C-O Stretch (Alcohol) | 1050 | Strong |
Note: The predicted frequencies are typically scaled by a factor (e.g., ~0.96) to account for anharmonicity and other computational approximations.
Conformational Analysis and Molecular Dynamics Simulations
The flexible nature of the hydroxymethyl and acetyl substituents necessitates a thorough investigation of the conformational landscape of this compound. Conformational analysis aims to identify the most stable arrangements of the atoms in space (conformers) and the energy barriers between them.
Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. By simulating the atomic motions according to the principles of classical mechanics, MD can explore the accessible conformations and their relative populations at a given temperature. These simulations are crucial for understanding how the molecule behaves in different environments, such as in solution.
For this compound, the key degrees of freedom are the rotation around the C-C bonds connecting the acetyl and hydroxymethyl groups to the phenyl ring. The orientation of these groups can be influenced by steric hindrance and potential intramolecular hydrogen bonding between the hydroxyl proton and the carbonyl oxygen. MD simulations can reveal the preferred rotational angles and the timescale of conformational changes, providing a deeper understanding of the molecule's flexibility and intermolecular interaction potential.
Applications of 1 3 Hydroxymethyl Phenyl Ethanone As a Synthetic Intermediate
Role in the Synthesis of Complex Organic Scaffolds
The compound serves as a fundamental building block, providing a phenyl ring pre-functionalized for subsequent elaboration into larger, more intricate systems.
While direct, specific examples of its use are specialized, the structure of 1-[3-(Hydroxymethyl)phenyl]ethanone is well-suited for the synthesis of polycyclic aromatic compounds through annulation strategies. The "precursor approach" is a valuable method for creating complex, often insoluble, π-conjugated polycyclic compounds (π-CPCs) from more soluble starting materials. beilstein-journals.org The functional groups of this compound can be manipulated to facilitate ring-forming reactions. For instance, the ketone can participate in condensation reactions to build a new ring, while the hydroxymethyl group can be converted to a leaving group (such as a halide) to enable intramolecular cyclizations, ultimately leading to the formation of fused ring systems.
Table 2: Potential Ring-Forming Reactions by Functional Group
| Functional Group | Potential Reaction Type for Annulation |
|---|---|
| Ketone | Friedländer Annulation, Pfitzinger Reaction, Aldol Condensation |
| Hydroxymethyl | Fischer Indole Synthesis (after conversion to hydrazone), Intramolecular Friedel-Crafts Alkylation (after conversion to halide) |
The ketone functionality is a classical entry point for the synthesis of a wide variety of heterocyclic rings. By reacting this compound with appropriate binucleophilic reagents, chemists can construct numerous heterocyclic scaffolds. For example, reaction with hydrazine (B178648) derivatives can yield pyrazoles, while condensation with β-dicarbonyl compounds can lead to the formation of pyridines. The hydroxymethyl group remains available for post-synthesis modification, allowing for the introduction of additional functionality or the linkage of the heterocyclic core to other molecules. The presence of the hydroxyl group can also influence the compound's reactivity and solubility. cymitquimica.com
Utilization in the Development of Functional Materials
The structural characteristics of this compound make it an interesting candidate for the development of novel functional materials. cymitquimica.com Its aromatic core can be incorporated into the backbone of polymers to enhance thermal stability and confer specific electronic properties. The hydroxymethyl group is a key functional handle for polymerization, enabling the synthesis of polyesters and polyurethanes through esterification or urethane (B1682113) linkage reactions, respectively. Furthermore, the ketone group can be used to graft the molecule onto existing polymer chains or to synthesize photoactive materials, such as chalcones, which have applications in optics and electronics.
Contributions to Methodological Advancements in Organic Synthesis
Bifunctional molecules like this compound are crucial tools for the development and validation of new synthetic methodologies. Its two distinct functional groups—a primary alcohol and a ketone—present a challenge for chemical selectivity. New reagents or catalysts designed for chemoselective transformations can be tested on this substrate to determine their efficacy. For example, a new reducing agent could be evaluated for its ability to selectively reduce the ketone to a secondary alcohol without affecting the primary hydroxymethyl group, or vice-versa. youtube.com Similarly, new oxidation methods could be tested for their capacity to oxidize the alcohol to an aldehyde while leaving the ketone untouched. molecularcloud.org This makes the compound an ideal platform for advancing the precision and control of modern organic chemical reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
